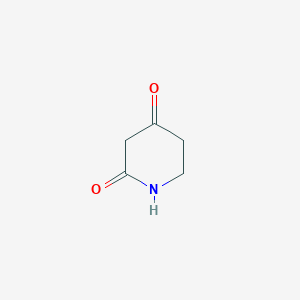

2,4-Piperidinedione

Description

Propriétés

IUPAC Name |

piperidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-1-2-6-5(8)3-4/h1-3H2,(H,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNZDMDLRIQQAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447085 |

Source

|

| Record name | 2,4-Piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50607-30-2 |

Source

|

| Record name | 2,4-Piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Piperidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Piperidinedione: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Piperidinedione, a heterocyclic compound featuring a piperidine ring with two ketone functional groups at positions 2 and 4, serves as a crucial scaffold in medicinal chemistry and drug development. Its versatile structure allows for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of the this compound core. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a discussion of its role as a key intermediate in the development of therapeutic agents, including inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Chemical Structure and Properties

This compound, also known as piperidine-2,4-dione, is a six-membered heterocyclic compound. The core structure consists of a saturated nitrogen-containing ring with carbonyl groups at the second and fourth positions.

Chemical Structure:

-

IUPAC Name: piperidine-2,4-dione[1]

-

CAS Number: 50607-30-2[1]

-

Molecular Formula: C₅H₇NO₂[1]

-

Molecular Weight: 113.11 g/mol [1]

-

SMILES: O=C1CCNC(=O)C1[1]

-

InChI Key: RDNZDMDLRIQQAX-UHFFFAOYSA-N[1]

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Appearance | White to light yellow solid | ChemicalBook |

| Melting Point | 98.0 to 103.0 °C | ChemicalBook, iChemical |

| Boiling Point (Predicted) | 362.1 ± 35.0 °C at 760 mmHg | ChemicalBook, iChemical |

| Density (Predicted) | 1.184 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 12.00 ± 0.70 | ChemicalBook |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a protected β-alanine derivative followed by deprotection. Below is a detailed experimental protocol for a two-step synthesis starting from Boc-β-alanine.

Experimental Protocol: Synthesis from Boc-β-alanine

This protocol outlines the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate, which is then deprotected to yield this compound.

Step 1: Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate

-

Reaction Setup: In a 250 mL round-bottomed flask under a nitrogen atmosphere, dissolve Boc-β-alanine (4 g, 0.0211 mol), Meldrum's acid (3.66 g, 0.0253 mol), and 4-dimethylaminopyridine (DMAP, 3.92 g, 0.0316 mol) in anhydrous dichloromethane (100 mL).[2]

-

Coupling Reaction: Cool the mixture to 0°C in an ice bath. Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI-HCl, 6.01 g, 0.0316 mol) to the flask.[2]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2]

-

Work-up: Dilute the reaction mixture with dichloromethane and wash with 5% aqueous potassium bisulfate. Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]

-

Cyclization: Remove the solvent under reduced pressure to obtain the crude product. Dissolve the crude product in ethyl acetate (100 mL) and reflux for 4 hours.[2]

-

Isolation: Evaporate the volatiles under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate. The expected yield is approximately 3.2 g (71%).[2]

Step 2: Deprotection to this compound

-

Deprotection Reaction: Dissolve the tert-butyl 2,4-dioxopiperidine-1-carboxylate obtained in the previous step in dichloromethane.

-

Acid Treatment: Add trifluoroacetic acid and stir the mixture at room temperature for 3 hours.

-

Isolation and Purification: Remove the solvent and excess acid under reduced pressure. The resulting residue is purified by silica gel column chromatography.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Biological Significance and Applications

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.

Inhibition of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis.[3][4][5] Its dysregulation is implicated in various diseases, including cancer and fibrosis.[1][6] Derivatives of this compound have been identified as potent inhibitors of this pathway. Specifically, β-annulated 1,4-dihydropyridines synthesized from this compound have been shown to inhibit TGF-β/Smad signaling.[3][4] One such derivative, compound 28, exhibited an IC₅₀ of 170 nM for TGF-β inhibition.[4] These compounds act by promoting the internalization and degradation of the type II TGF-β receptor (TGFBR2).[3]

Caption: TGF-β signaling pathway and the inhibitory action of this compound derivatives.

Anticonvulsant and Cytotoxic Activities

Derivatives of piperidinedione have been explored for their potential as anticonvulsant and cytotoxic agents. While specific data for the unsubstituted this compound is limited, structurally related compounds have shown promising activity.

Anticonvulsant Activity: Substituted piperidine-2,6-diones have been synthesized and tested for their anticonvulsant properties in animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[2] For instance, certain pyrrolidine-2,5-dione derivatives, which share the imide functionality, have demonstrated significant anticonvulsant activity with ED₅₀ values in the range of 30-90 mg/kg in the MES and 6 Hz tests.[7][8][9]

Cytotoxic Activity: The cytotoxic effects of piperidine derivatives have been evaluated against various cancer cell lines. Piperine, a naturally occurring piperidine alkaloid, has shown IC₅₀ values of 198 µM, 214 µM, and 238 µM against A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) cancer cell lines, respectively.[10] Other synthetic piperidine derivatives have exhibited cytotoxicity with IC₅₀ values as low as 1.3-8.3 µg/mL against HCT-116, MCF-7, and Hep-G2 cell lines.[11]

The table below summarizes some reported biological activity data for piperidinedione derivatives.

| Compound Class | Activity Type | Model | Value | Reference |

| β-annulated 1,4-dihydropyridine | TGF-β Inhibition | Cellular Assay | IC₅₀ = 170 nM | [4] |

| Pyrrolidine-2,5-dione derivative | Anticonvulsant | MES test (mice) | ED₅₀ = 49.6 mg/kg | [9] |

| Pyrrolidine-2,5-dione derivative | Anticonvulsant | 6 Hz test (mice) | ED₅₀ = 31.3 mg/kg | [9] |

| Piperine | Cytotoxicity | A549 cell line | IC₅₀ = 198 µM | [10] |

| Piperine | Cytotoxicity | HepG2 cell line | IC₅₀ = 214 µM | [10] |

| Piperine | Cytotoxicity | MDA-MB-231 cell line | IC₅₀ = 238 µM | [10] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | Cytotoxicity | A549 cell line | IC₅₀ = 32.43 µM | [12] |

Experimental Protocols for Biological Assays

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control with a known cytotoxic agent. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Workflow: Cytotoxicity Assessment

Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives.

Protocol: Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

This protocol provides a standard method for evaluating the anticonvulsant activity of test compounds in mice.

-

Animal Preparation: Use male albino mice weighing 20-25 g. Administer the test compound intraperitoneally (i.p.) at various doses.

-

Seizure Induction: At the time of predicted peak effect of the compound, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in drug discovery and development. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive starting point for the design of novel therapeutic agents. The ability of its derivatives to selectively inhibit the TGF-β signaling pathway highlights its importance in the development of treatments for cancer and fibrotic diseases. Furthermore, the exploration of piperidinedione derivatives as anticonvulsant and cytotoxic agents continues to be a promising area of research. This technical guide provides a foundational understanding of the chemistry and biology of this compound, offering detailed protocols and workflows to aid researchers in their investigations of this important chemical entity.

References

- 1. This compound | C5H7NO2 | CID 10887863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

- 3. Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFbeta Signaling. – CIRM [cirm.ca.gov]

- 4. Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nwmedj.org [nwmedj.org]

An In-depth Technical Guide to 2,4-Piperidinedione (CAS Number: 50607-30-2) and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-piperidinedione (CAS No: 50607-30-2), a heterocyclic compound of significant interest in medicinal chemistry. While direct biological data on the parent compound is limited, its structural motif is a key building block for a range of biologically active molecules. This document will explore the synthesis, chemical properties, and, most notably, its role as a precursor to potent inhibitors of critical signaling pathways, with a particular focus on the Transforming Growth Factor-beta (TGF-β)/Smad pathway. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are provided, alongside pharmacokinetic considerations for drugs containing the piperidinedione scaffold.

Introduction to this compound

This compound, also known as 2,4-dioxopiperidine, is a six-membered heterocyclic compound containing a piperidine ring with two ketone functional groups at positions 2 and 4.[1][2] Its chemical formula is C₅H₇NO₂ and it has a molecular weight of 113.11 g/mol .[1][2] This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. It is a recognized building block in the synthesis of several notable drugs, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and the antipsychotic paliperidone.[1] Furthermore, the this compound core is a key component in the synthesis of 1,4-dihydropyridines, a class of compounds that have been identified as inhibitors of the TGF-β/Smad signaling pathway.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 50607-30-2 | [1][2] |

| Molecular Formula | C₅H₇NO₂ | [1][2] |

| Molecular Weight | 113.11 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 98-103 °C | [2] |

| Boiling Point | 362.1±35.0 °C (Predicted) | [1] |

| Density | 1.184±0.06 g/cm³ (Predicted) | [1] |

| SMILES | O=C1CCNC(=O)C1 | [2] |

| InChI | 1S/C5H7NO2/c7-4-1-2-6-5(8)3-4/h1-3H2,(H,6,8) | [2] |

Synthesis of this compound and its Derivatives

Synthesis of this compound

One reported method for the synthesis of this compound involves the decarboxylation of methyl 2,4-dioxo-piperidine-3-carboxylate.[1]

Experimental Protocol:

-

Dissolve 400 mg (2.34 mmol) of methyl 2,4-dioxo-piperidine-3-carboxylate in a mixture of 20 mL of acetonitrile and 0.2 mL of water.

-

Heat the solution to approximately 86 °C and maintain this temperature for about 4 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent under vacuum.

-

Purify the resulting residue by silica gel column chromatography using a mobile phase of dichloromethane and methanol (100:1) to yield this compound as a white solid.[1]

Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Reaction

The this compound scaffold can be utilized in the Hantzsch synthesis to produce a variety of 1,4-dihydropyridine derivatives. This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester (or a cyclic β-dicarbonyl compound like a this compound derivative), and a nitrogen source, such as ammonia or ammonium acetate.

Below is a diagram illustrating the general mechanism of the Hantzsch dihydropyridine synthesis.

Biological Activity and Therapeutic Potential

While this compound itself is primarily considered a synthetic intermediate, its derivatives have shown significant biological activities. The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to possess a wide range of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities.

Inhibition of the TGF-β/Smad Signaling Pathway

A particularly promising area of research is the development of this compound derivatives as inhibitors of the TGF-β/Smad signaling pathway. The TGF-β pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.

The canonical TGF-β/Smad signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes.

A class of b-annulated 1,4-dihydropyridines has been identified as potent inhibitors of TGF-β/Smad signaling. These compounds were shown to act by inducing the degradation of the TGF-β type II receptor.

Quantitative Biological Data of Representative 1,4-Dihydropyridine TGF-β Inhibitors

The following table summarizes the in vitro activity of a selection of b-annulated 1,4-dihydropyridine derivatives as inhibitors of TGF-β signaling.

| Compound ID | Structure | IC₅₀ (nM) for TGF-β Inhibition |

| 1 | 280 | |

| 7 | 260 | |

| 28 | 170 | |

| 33 | >10,000 |

(Data extracted from Schade et al., J. Med. Chem. 2012, 55, 22, 9946–9957)

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments to evaluate the biological activity of potential TGF-β/Smad signaling inhibitors derived from this compound.

TGF-β/Smad Luciferase Reporter Assay

This assay is used to quantify the activity of the TGF-β/Smad signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Smad-responsive promoter.

Materials:

-

HEK293T cells (or other suitable cell line)

-

SBE (Smad Binding Element)-luciferase reporter plasmid

-

Renilla luciferase plasmid (for transfection control)

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM

-

Recombinant human TGF-β1

-

Test compounds (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.

-

Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with 90 µL of serum-free DMEM. Add 10 µL of the test compound at various concentrations (typically in a serial dilution). Include a vehicle control (DMSO).

-

TGF-β Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with recombinant human TGF-β1 at a final concentration of 1 ng/mL.

-

Incubation: Incubate the plate for 16-24 hours at 37 °C in a CO₂ incubator.

-

Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the TGF-β1 stimulated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Smad2 (p-Smad2)

This method is used to directly measure the phosphorylation of Smad2, a key downstream event in the TGF-β signaling pathway.

Materials:

-

Cell line responsive to TGF-β (e.g., HaCaT, A549)

-

Recombinant human TGF-β1

-

Test compounds

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p-Smad2 (Ser465/467) and anti-total Smad2

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with test compounds or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary anti-p-Smad2 antibody overnight at 4 °C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and a chemiluminescence imager.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Smad2 antibody to confirm equal protein loading.

-

Densitometry: Quantify the band intensities to determine the ratio of p-Smad2 to total Smad2.

Drug Discovery and Development Workflow

The development of a novel therapeutic agent based on the this compound scaffold would typically follow a structured drug discovery and development pipeline. The following diagram illustrates a representative workflow for the discovery of a TGF-β inhibitor.

Pharmacokinetic Considerations

Pharmacokinetics of Ibrutinib

Ibrutinib is an orally administered drug that is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 1-2 hours.[2] It has a relatively short half-life of 4-6 hours.[2] Ibrutinib is extensively metabolized, primarily by CYP3A4, and is mainly excreted in the feces.[2]

Pharmacokinetics of Paliperidone

Paliperidone is the active metabolite of risperidone and is available in both oral and long-acting injectable formulations. Following oral administration of an extended-release formulation, peak plasma concentrations are reached in about 24 hours, and the terminal elimination half-life is approximately 23 hours.[3] A significant portion of paliperidone is excreted unchanged in the urine, indicating that it is not as extensively metabolized as ibrutinib.[4]

The pharmacokinetic profiles of these two drugs highlight that the metabolic fate of the piperidinedione ring can vary significantly depending on the overall structure of the molecule and the presence of other functional groups.

Conclusion

This compound (CAS 50607-30-2) is a valuable and versatile building block in medicinal chemistry. Although the parent compound has limited reported biological activity, its derivatives, particularly 1,4-dihydropyridines, have demonstrated potent inhibitory effects on the TGF-β/Smad signaling pathway, a pathway of significant therapeutic interest. This technical guide has provided an overview of the synthesis, biological context, and methods for evaluation of compounds derived from this scaffold. The provided experimental protocols and workflow diagrams offer a framework for researchers and drug development professionals to explore the therapeutic potential of this promising class of molecules. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will be crucial for the development of novel therapeutics targeting diseases with dysregulated TGF-β signaling.

References

- 1. Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFbeta Signaling. – CIRM [cirm.ca.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,4-Piperidinedione: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Piperidinedione, a heterocyclic organic compound, serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its role in medicinal chemistry, particularly as a precursor to important therapeutic agents.

Physical and Chemical Properties

This compound is a white to light yellow solid at room temperature.[1] Its core structure consists of a six-membered piperidine ring with two ketone functional groups at positions 2 and 4.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | [1][2] |

| Molecular Weight | 113.11 g/mol | [1][2] |

| Melting Point | 98.0 to 102.0 °C | [1] |

| Boiling Point (Predicted) | 362.1 ± 35.0 °C | [1] |

| Density (Predicted) | 1.184 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.00 ± 0.70 | [1] |

| Appearance | White to light yellow solid | [1] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Experimental Protocol 1: Synthesis from Methyl 2,4-dioxo-piperidine-3-carboxylate

This method involves the decarboxylation of a carboxylated precursor.

Procedure:

-

Dissolve 400 mg (2.34 mmol) of Methyl 2,4-dioxo-piperidine-3-carboxylate in a mixture of 20 mL of acetonitrile and 0.2 mL of water.[1]

-

Heat the solution to approximately 86°C and maintain this temperature for about 4 hours.[1]

-

After the reaction is complete, remove the solvent under vacuum to obtain the crude this compound residue.[1]

-

Purify the residue using silica gel column chromatography with a mobile phase of dichloromethane and methanol (100:1 ratio).[1]

-

The final product is obtained as a white solid.[1]

Experimental Protocol 2: Synthesis from tert-butyl 2,4-dipiperidone-1-carboxylate

This multi-step synthesis involves the reaction of Boc-β-alanine with Meldrum's acid.

Procedure:

-

Under a nitrogen atmosphere at 0°C, dissolve Boc-β-alanine (25 g, 132 mmol), Meldrum's acid (20.9 g, 145 mmol), and 4-dimethylaminopyridine (DMAP, 24.2 g, 198 mmol) in 700 mL of anhydrous dichloromethane (DCM).[1]

-

To this solution, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 30.4 g, 158 mmol).[1]

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]

-

Wash the reaction mixture with a 5% KHSO₄ aqueous solution (4 x 0.5 L).[1]

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl [3-(2,2-dimethyl-4,6-dioxo-[1][3]dioxol-5-yl)-3-oxo-propyl]-carbamate.[1]

-

Dissolve the crude product in 600 mL of ethyl acetate and reflux for 4 hours.[1]

-

Concentrate the solution to approximately 150 mL and allow it to crystallize at 4°C overnight.[1]

-

Collect the solid by filtration and wash with cold ethyl acetate to afford tert-butyl 2,4-dioxopiperidine-1-carboxylate.[1]

-

To obtain this compound, dissolve the resulting product in dichloromethane and treat with trifluoroacetic acid for 3 hours at room temperature.[1]

Spectral Data

Table 2: Expected Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methylene protons of the piperidine ring. The chemical shifts would be influenced by the adjacent ketone and amine functionalities. |

| ¹³C NMR | Resonances for the two carbonyl carbons, as well as the methylene carbons of the ring. |

| FTIR | Characteristic absorption bands for the N-H stretching of the secondary amine and strong C=O stretching vibrations for the two ketone groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (113.11 m/z). |

Biological Relevance and Applications

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds. Its utility stems from the reactivity of its functional groups, which allows for further chemical modifications to build more complex molecules.

Role as a Pharmaceutical Intermediate

This compound is a documented intermediate in the synthesis of the following drugs:

-

Ibrutinib: An anticancer drug that functions as a Bruton's tyrosine kinase (BTK) inhibitor, used in the treatment of certain B-cell malignancies.[1]

-

Paliperidone: An atypical antipsychotic medication used to treat schizophrenia and schizoaffective disorder.[1]

The synthesis of these drugs involves multi-step processes where the this compound core is modified and elaborated.

Caption: A simplified workflow for the synthesis of Ibrutinib from this compound.

Caption: A generalized workflow for the synthesis of Paliperidone using this compound.

Inhibition of TGF-β/Smad Signaling Pathway

This compound is also a reactant in the synthesis of 1,4-dihydropyridines which act as inhibitors of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[1] This pathway is crucial in regulating cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and fibrosis.

The general mechanism of TGF-β signaling involves the binding of the TGF-β ligand to its receptor, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate gene expression. Inhibitors derived from this compound can potentially interfere with this cascade.

References

The Biological Landscape of 2,4-Piperidinedione Derivatives: A Technical Guide

The 2,4-piperidinedione core, a derivative of the glutarimide scaffold, represents a privileged structure in medicinal chemistry.[1] As a six-membered heterocyclic compound, it serves as a versatile building block for the synthesis of a multitude of pharmacologically active agents.[2][3] Derivatives of this nucleus have demonstrated a wide array of biological activities, positioning them as promising candidates for drug discovery and development in oncology, infectious diseases, and neurology.

This technical guide offers an in-depth exploration of the biological activities of this compound derivatives. It consolidates quantitative data from various studies, details common experimental protocols, and provides visual representations of synthetic workflows and biological pathways to support researchers, scientists, and drug development professionals in this field.

General Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through various chemical strategies. A common approach involves the cyclization of glutaric acid amides or related precursors. The subsequent functionalization at different positions of the piperidine ring allows for the creation of a diverse library of compounds for biological screening.

References

The Core Mechanism of 2,4-Piperidinedione Analogs: A Technical Guide for Researchers

Introduction

The 2,4-piperidinedione scaffold is a heterocyclic motif of significant interest in medicinal chemistry and drug development. While direct and extensive research on the mechanism of action of a broad range of this compound analogs is still an emerging field, a comprehensive understanding can be derived from the closely related and well-studied 2,6-piperidinedione-containing immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide. This technical guide synthesizes the established mechanisms of these analogs, providing a strong predictive framework for the biological activity of this compound derivatives. The central mechanism revolves around the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to targeted protein degradation and subsequent downstream effects, including direct anti-cancer activity and immunomodulation.

The Cereblon E3 Ubiquitin Ligase Pathway: The Central Hub of Action

The primary molecular target for the immunomodulatory and anti-cancer effects of thalidomide and its analogs is Cereblon (CRBN), which acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[1][2] In its natural state, the CRL4^CRBN^ complex ubiquitinates specific proteins, marking them for degradation by the proteasome.

The binding of a 2,6-piperidinedione analog to CRBN allosterically modifies the substrate-binding pocket of CRBN.[1][3] This alteration in conformation leads to the recruitment of "neo-substrates"—proteins that are not the natural targets of the CRL4^CRBN^ complex.[2] The key neo-substrates identified are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][]

Once IKZF1 and IKZF3 are bound to the drug-CRBN complex, they are polyubiquitinated and subsequently degraded by the proteasome.[1] The degradation of these transcription factors is a pivotal event that triggers the main therapeutic effects.

Another key neo-substrate in the context of del(5q) myelodysplastic syndrome is Casein Kinase 1α (CK1α).[1][2]

Downstream Pharmacological Effects

The degradation of IKZF1 and IKZF3 initiates a cascade of events that constitute the therapeutic actions of these compounds.

Direct Anti-Cancer Effects

In multiple myeloma cells, IKZF1 and IKZF3 are critical for survival. Their degradation leads to the downregulation of interferon regulatory factor 4 (IRF4), a key transcription factor for myeloma cell survival.[4][6] This ultimately results in cell cycle arrest and apoptosis of the cancer cells.[][7]

Immunomodulatory Effects

The degradation of IKZF1 and IKZF3 in T-cells leads to an increase in the production of Interleukin-2 (IL-2).[2][4] IL-2 is a potent cytokine that stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells.[7][8] This enhanced immune activity contributes to the anti-tumor response.

Anti-Angiogenic Effects

Thalidomide and its analogs have been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[9][10] While the exact mechanism is complex, it is believed to be, in part, independent of the CRBN-mediated degradation of IKZF1/3.

Cytokine Modulation

These compounds can also modulate the production of various cytokines. A notable effect is the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[7][10]

Quantitative Data on 2,6-Piperidinedione Analogs

The following table summarizes the binding affinities of thalidomide and its key analogs to Cereblon, providing a quantitative comparison of their potency at the primary target.

| Compound | Target | Assay Method | Kd (nM) | Reference |

| Thalidomide | Cereblon | Isothermal Titration Calorimetry (ITC) | ~2500 | [11] |

| Lenalidomide | Cereblon | Isothermal Titration Calorimetry (ITC) | ~250 | [11] |

| Pomalidomide | Cereblon | Isothermal Titration Calorimetry (ITC) | ~30 | [11] |

Key Experimental Protocols

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a common method to quantify the binding affinity of compounds to the CRBN-DDB1 complex.

-

Principle: The assay measures the FRET signal between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged DDB1-CRBN complex and a fluorescently labeled tracer that binds to the same site as the test compounds on CRBN. Competitive binding of a test compound displaces the tracer, leading to a decrease in the FRET signal.

-

Materials:

-

GST-tagged DDB1-CRBN protein complex

-

Tb-labeled anti-GST antibody

-

Fluorescently labeled tracer (e.g., a known CRBN binder)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA)

-

Test compounds (this compound analogs)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the DDB1-CRBN protein complex, Tb-labeled anti-GST antibody, and the fluorescent tracer.

-

Add the serially diluted test compounds or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC50.

-

In Vitro Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the cytotoxic or cytostatic effects of the this compound analogs on cancer cell lines.

-

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The CellTiter-Glo® assay measures the amount of ATP, which is an indicator of metabolically active cells.

-

Materials:

-

Cancer cell line (e.g., MM.1S for multiple myeloma)

-

Complete cell culture medium

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT)

-

Test compounds

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at a specific wavelength (e.g., 570 nm).

-

For the CellTiter-Glo® assay, add the reagent to the wells, incubate for a short period, and measure the luminescence.

-

Plot the cell viability against the compound concentration to calculate the IC50 value.

-

Conclusion and Future Directions

The mechanism of action of 2,6-piperidinedione-containing immunomodulatory drugs, centered on the modulation of the Cereblon E3 ubiquitin ligase complex, provides a robust and highly predictive framework for understanding the potential biological activities of novel this compound analogs. Based on structural similarities, it is hypothesized that this compound derivatives may also function as "molecular glues," inducing the degradation of specific neo-substrates.

Future research in this area should focus on:

-

Directly assessing the binding of this compound analogs to Cereblon to confirm this primary target.

-

Identifying the specific neo-substrates that are degraded upon binding of this compound analogs to Cereblon, which may differ from those of the 2,6-isomers, potentially leading to novel therapeutic profiles.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound analogs for specific therapeutic applications, including oncology, immunology, and neurodegenerative diseases.

By leveraging the extensive knowledge base of the 2,6-piperidinedione immunomodulatory drugs, the exploration and development of this compound analogs can be significantly accelerated, paving the way for new and improved therapeutic agents.

References

- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenalidomide - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. ascopubs.org [ascopubs.org]

- 9. Pomalidomide - Wikipedia [en.wikipedia.org]

- 10. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]

- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Piperidinedione: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-piperidinedione (CAS No. 50607-30-2), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, predicted values are provided for ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.07 | s | 1H | N-H |

| 3.28 - 3.45 | m | 2H | C₅-H₂ |

| 3.24 | s | 2H | C₃-H₂ |

| 2.43 - 2.49 | m | 2H | C₆-H₂ |

Source: iChemical[2]

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~205-215 | C₄ (Ketone) |

| ~170-180 | C₂ (Amide) |

| ~40-50 | C₆ |

| ~35-45 | C₅ |

| ~30-40 | C₃ |

Note: These are expected chemical shift ranges based on typical values for similar functional groups.

Table 3: Infrared (IR) Absorption Data (Expected)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200 | N-H Stretch |

| ~1725 | C=O Stretch (Ketone) |

| ~1680 | C=O Stretch (Amide) |

| ~2950, ~2850 | C-H Stretch |

Note: A product specification sheet from Thermo Scientific confirms that the infrared spectrum conforms to the structure of this compound.[3][4]

Table 4: Mass Spectrometry (MS) Data

| Property | Value |

| Molecular Formula | C₅H₇NO₂[1][5] |

| Molecular Weight | 113.11 g/mol [1][5] |

| Exact Mass | 113.047678466 Da[6] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra using the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of this compound with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatography system (GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum, ensuring to capture the molecular ion peak and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Tautomerism in 2,4-Piperidinedione and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena observed in 2,4-piperidinedione and its derivatives. The this compound core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Understanding the tautomeric equilibria of these molecules is critical for elucidating structure-activity relationships (SAR), predicting physicochemical properties, and optimizing drug design. This document details the structural aspects of the different tautomeric forms, summarizes quantitative data on their equilibria, provides in-depth experimental and computational protocols for their study, and explores the biological implications of this isomerism.

Introduction to Tautomerism in this compound

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2] For this compound, a cyclic β-dicarbonyl compound, the primary form of tautomerism is keto-enol tautomerism. The diketo form can exist in equilibrium with two possible enol tautomers, as well as an enol-lactam and a di-enol form. The position of this equilibrium is influenced by various factors including the substitution pattern on the piperidine ring, the solvent, and temperature.[3][4] The different tautomers can exhibit distinct properties, such as solubility, lipophilicity, and receptor binding affinity, which has significant implications for drug discovery and development.[2][5]

The potential tautomeric forms of unsubstituted this compound are illustrated below:

Quantitative Analysis of Tautomeric Equilibria

In general, for β-dicarbonyl compounds, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond and a conjugated system.[6] However, the cyclic nature of this compound introduces conformational constraints that can influence this equilibrium.

Table 1: Calculated Relative Energies for Tautomers of 3-Phenyl-2,4-pentanedione (an acyclic analog)

| Solvent | Dielectric Constant (ε) | ΔE (Enol - Keto) (kcal/mol) | Reference |

| Gas Phase | 1.0 | -17.89 | [7] |

| Cyclohexane | 2.0 | -17.34 | [7] |

| Carbon Tetrachloride | 2.2 | -17.27 | [7] |

| Methanol | 32.7 | -16.55 | [7] |

| Water | 78.4 | -16.50 | [7] |

Note: Negative values indicate that the enol form is more stable than the keto form.

The data in Table 1 for an acyclic analog, 3-phenyl-2,4-pentanedione, demonstrates that polar solvents tend to stabilize the more polar keto tautomer, thereby reducing the energy difference between the enol and keto forms.[7] This trend is expected to be similar for this compound and its derivatives.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the ratio of tautomers in solution, as the keto-enol interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[5][8]

Protocol for ¹H NMR Analysis of Tautomeric Ratio:

-

Sample Preparation:

-

Dissolve a precisely weighed sample (10-20 mg) of the this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra at a constant temperature on a spectrometer with a field strength of 400 MHz or higher.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Spectral Analysis and Quantification:

-

Identify the characteristic proton signals for each tautomer. For the diketo form, the methylene protons (-CH₂-) between the carbonyls are key. For the enol forms, the vinylic proton (=CH-) and the enolic hydroxyl proton (-OH) are characteristic.[9]

-

Carefully integrate the signals corresponding to each tautomer.

-

Calculate the equilibrium constant (Keq = [enol]/[keto]) from the ratio of the integrals. For example, by comparing the integral of the enol's vinylic proton to half the integral of the keto's methylene protons (to account for the different number of protons).[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in each tautomer. The diketo form will exhibit characteristic C=O stretching vibrations, while the enol form will show O-H and C=C stretching bands.[11]

Protocol for FTIR Analysis:

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet or a Nujol mull.

-

For solution-phase analysis, use a suitable IR-transparent solvent and a liquid cell.

-

-

Data Acquisition:

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

-

Spectral Analysis:

-

Identify the C=O stretching bands for the diketo tautomer, typically in the range of 1700-1750 cm⁻¹.

-

Identify the O-H stretching band (broad, ~3200-3600 cm⁻¹) and the C=C stretching band (~1600-1650 cm⁻¹) for the enol tautomer.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[12]

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the this compound derivative from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The positions of hydrogen atoms, particularly the one involved in tautomerism, should be carefully determined from the electron density map or refined with appropriate constraints.

Computational Chemistry Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable for predicting the relative stabilities of tautomers and understanding the factors that influence the equilibrium.[7][13]

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of all possible tautomers of the this compound derivative.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) to find the lowest energy conformation. A common functional and basis set combination is B3LYP/6-31G*.[14][15]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the Gibbs free energies (G) for each tautomer. The relative free energy (ΔG) between two tautomers can be used to calculate the equilibrium constant (Keq = exp(-ΔG/RT)).

Biological Relevance and Drug Development Implications

The tautomeric state of a drug molecule can significantly impact its biological activity.[2][5] Different tautomers can have different shapes, hydrogen bonding patterns, and electronic distributions, leading to varied interactions with biological targets such as enzymes and receptors.

For instance, the glutarimide moiety, which is structurally related to this compound, is crucial for the activity of immunomodulatory drugs like lenalidomide, as it mediates binding to the Cereblon (CRBN) E3 ubiquitin ligase.[16] While the direct impact of tautomerism on the activity of these specific drugs is not extensively detailed, it is plausible that the tautomeric equilibrium of the dione system could influence the binding affinity and subsequent biological response.

The ability of a molecule to exist in different tautomeric forms can affect its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For example, the lipophilicity of a compound, which influences its ability to cross cell membranes, can differ between tautomers. Therefore, understanding and controlling the tautomeric equilibrium is a critical aspect of rational drug design.[2]

Conclusion

The tautomerism of this compound and its derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the tautomeric equilibria, facilitated by a combination of advanced spectroscopic, crystallographic, and computational methods, is essential for researchers in the fields of medicinal chemistry and drug development. By carefully characterizing the tautomeric landscape, scientists can make more informed decisions in the design and optimization of novel therapeutics based on this important heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

- 11. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 2,4-Piperidinedione Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,4-piperidinedione core, a privileged heterocyclic scaffold, has emerged as a versatile building block in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth overview of the promising therapeutic targets of this compound derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective activities. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the current landscape and future possibilities of this promising chemical scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the this compound scaffold have exhibited notable cytotoxic activity against a range of cancer cell lines. The primary mechanism of action appears to involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Key Molecular Targets and Pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Several this compound analogs have been shown to inhibit the phosphorylation of key components of this pathway, leading to the induction of apoptosis in cancer cells.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell proliferation and differentiation.[1][2][3] Certain this compound derivatives have been observed to modulate the phosphorylation status of MAPK pathway proteins, contributing to their anticancer effects.[1][2]

-

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of inflammatory responses and is often dysregulated in cancer, promoting cell survival and proliferation. Inhibition of NF-κB activation is a key mechanism for the anti-inflammatory and anticancer properties of some piperidine derivatives.

Quantitative Data on Anticancer Activity:

The cytotoxic effects of various this compound derivatives have been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Piperidine Derivative | A549 (Lung Cancer) | 32.43 | [4] |

| Piperidine Derivative | CEM (Leukemia) | >87.6 | [4] |

| Piperidine Derivative | HL-60 (Leukemia) | >87.6 | [4] |

| Piperidine Derivative | B16 (Melanoma) | 69.9 | [4] |

| Piperidine Derivative | HCT-8 (Colon Cancer) | 66.0 | [4] |

Signaling Pathway Diagram: Anticancer Mechanism

Caption: Anticancer mechanism of this compound derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases. The this compound scaffold has demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways and mediators.

Key Molecular Targets and Pathways:

-

NF-κB Signaling: As a central regulator of inflammation, the inhibition of the NF-κB pathway is a primary mechanism for the anti-inflammatory effects of this compound derivatives. This leads to a downstream reduction in the production of pro-inflammatory cytokines.

-

Pro-inflammatory Cytokines: These derivatives have been shown to suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5][6]

-

Prostaglandin E2 (PGE2) and Nitric Oxide (NO): The production of these inflammatory mediators is also significantly inhibited by certain this compound analogs.[6]

Experimental Workflow: In Vivo Anti-inflammatory Assessment

Caption: Workflow for carrageenan-induced paw edema assay.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that this compound derivatives may possess neuroprotective properties, making them attractive candidates for the development of therapies for neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

Key Molecular Targets and Pathways:

-

Acetylcholinesterase (AChE) Inhibition: Some piperidine derivatives have been shown to inhibit AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] This is a key therapeutic strategy for Alzheimer's disease.

-

β-Amyloid Aggregation Inhibition: The aggregation of β-amyloid plaques is a hallmark of Alzheimer's disease. Certain 2-piperidone derivatives have demonstrated the ability to inhibit this aggregation.[5]

-

Neuroinflammation and Oxidative Stress: The anti-inflammatory and antioxidant properties of these compounds also contribute to their neuroprotective effects by mitigating the damaging effects of neuroinflammation and oxidative stress in the brain.[8]

Signaling Pathway Diagram: Neuroprotective Mechanism

Caption: Neuroprotective mechanisms of this compound derivatives.

Detailed Experimental Protocols

1. MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

96-well flat-bottom microplates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

-

-

Procedure for Adherent Cells:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[9]

-

Aspirate the culture medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls.[9]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

-

After incubation, add 10 µL of MTT solution to each well.[10]

-

Incubate for 2 to 4 hours until a purple precipitate is visible.[10]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Leave at room temperature in the dark for 2 hours.[10]

-

Record absorbance at 570 nm using a microplate reader.[10]

-

2. Western Blot Analysis for NF-κB Pathway

This technique is used to detect specific proteins in a sample and is crucial for studying the activation of signaling pathways like NF-κB.

-

Materials:

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Perform SDS-PAGE on protein samples (40 µg of total protein per lane).[11]

-

Transfer proteins to a membrane.[11]

-

Block the membrane in blocking buffer for at least 1 hour.[11]

-

Incubate with diluted primary antibody in blocking buffer for 1 hour at room temperature.[11]

-

Wash the membrane three times for 10 minutes each with wash buffer.[11]

-

Incubate with the diluted HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.[11]

-

Wash the blot three times for 10 minutes each.[11]

-

Apply the detection reagent and visualize the protein bands.[11]

-

3. Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.

-

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Test compound and vehicle

-

-

Procedure:

-

Administer the test compound or vehicle to the rats (e.g., intraperitoneally or orally).[12]

-

After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

-

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential in the fields of oncology, inflammation, and neurodegenerative diseases. The ability to modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB underscores the therapeutic versatility of this scaffold. Further research focusing on lead optimization, structure-activity relationship studies, and in-depth mechanistic investigations will be crucial to fully unlock the therapeutic potential of this compound-based compounds and translate these promising findings into clinical applications.

References

- 1. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nwmedj.org [nwmedj.org]

- 5. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chalcone-Acridine Hybrid Suppresses Melanoma Cell Progression via G2/M Cell Cycle Arrest, DNA Damage, Apoptosis, and Modulation of MAP Kinases Activity [mdpi.com]

- 12. benchchem.com [benchchem.com]

The Anticonvulsant Potential of 2,4-Piperidinedione Derivatives: A Technical Guide Based on Structurally Related Cyclic Imides

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the anticonvulsant properties of 2,4-piperidinedione derivatives, a class of compounds with potential for development as novel anti-epileptic drugs. Due to a notable scarcity of direct research on the this compound scaffold, this document provides an in-depth analysis of closely related and extensively studied cyclic imides, primarily pyrrolidine-2,5-diones and piperidine-2,6-diones. The structure-activity relationships, pharmacological data, and experimental methodologies detailed herein for these analogs offer a robust predictive framework for the prospective investigation of this compound derivatives.

Introduction to Cyclic Imides as Anticonvulsants

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] While numerous anti-epileptic drugs are available, a significant portion of patients suffer from refractory epilepsy, underscoring the urgent need for novel therapeutic agents.[1] The pyrrolidine-2,5-dione ring is a well-established pharmacophore in the design of anticonvulsant agents, with many derivatives exhibiting potent activity in preclinical models.[2] These compounds, along with their six-membered ring counterparts, the piperidinediones, have been the focus of extensive research to elucidate the structural requirements for anticonvulsant efficacy.

Structure-Activity Relationships (SAR) of Anticonvulsant Cyclic Imides

The anticonvulsant activity of cyclic imides is significantly influenced by the nature and position of substituents on the heterocyclic ring. Key SAR findings for pyrrolidine-2,5-diones, which can be extrapolated to piperidinediones, indicate that substitution at the 3-position of the dione ring is crucial for activity. The introduction of aryl groups, particularly those with electron-withdrawing substituents, has been shown to enhance anticonvulsant potency.

Furthermore, the N-1 position of the imide ring serves as a critical point for modification to modulate pharmacokinetic and pharmacodynamic properties. The incorporation of various alkyl, aryl, and substituted amide moieties at this position has led to the identification of compounds with broad-spectrum anticonvulsant activity. For instance, the presence of a 4-arylpiperazine fragment linked to the N-1 position via an acetamide linker has been a successful strategy in developing potent anticonvulsant candidates.[2]

Quantitative Pharmacological Data

The anticonvulsant activity of novel compounds is typically evaluated in a battery of rodent models, with the median effective dose (ED50) being a key quantitative measure of potency. The data presented below is for representative pyrrolidine-2,5-dione derivatives, which serve as a benchmark for the potential efficacy of this compound analogs.

| Compound ID | Scaffold | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | 6-Hz (32 mA) ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Reference |

| Compound 14 | Pyrrolidine-2,5-dione | 49.6 | 67.4 | 31.3 | >100 | [3] |

| Compound 6 | Pyrrolidine-2,5-dione | 68.3 | Not Determined | 28.2 | >130 | [4] |

| Compound 4 | Pyrrolidine-2,5-dione | 62.14 | Not Active | 75.59 | >300 | [2] |

MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test; 6-Hz: Psychomotor Seizure Test; TD50: Median Toxic Dose (Rotarod Test).

Experimental Protocols

The preclinical evaluation of anticonvulsant candidates involves a standardized set of in vivo and in vitro assays to determine efficacy, neurotoxicity, and mechanism of action.

In Vivo Anticonvulsant Screening

1. Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Species: Mice or rats.

-

Procedure: A supramaximal electrical stimulus is delivered via corneal or ear electrodes, inducing a tonic hindlimb extension. The test compound is administered intraperitoneally (i.p.) at various doses prior to the stimulus.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension is recorded. The ED50 is calculated as the dose that protects 50% of the animals.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that raise the seizure threshold and are effective against myoclonic and absence seizures.

-

Species: Mice.

-

Procedure: A convulsant dose of pentylenetetrazole (typically 85 mg/kg) is administered subcutaneously. The test compound is administered i.p. prior to the PTZ injection.

-

Endpoint: The ability of the compound to prevent clonic seizures for a defined period is observed. The ED50 is the dose that protects 50% of the animals from seizures.

3. 6-Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures.

-

Species: Mice.

-

Procedure: A low-frequency (6 Hz) electrical stimulus of long duration is delivered via corneal electrodes to induce a psychomotor seizure characterized by stereotyped, automatic behaviors.

-

Endpoint: The ability of the compound to prevent the seizure is recorded. The ED50 is the dose that protects 50% of the animals.

Neurotoxicity Screening

Rotarod Test: This assay assesses motor coordination and potential neurological deficits.

-

Species: Mice.

-

Procedure: Animals are placed on a rotating rod, and their ability to remain on the rod for a set period is measured. The test compound is administered i.p., and the test is performed at various time points.

-

Endpoint: The median toxic dose (TD50) is the dose at which 50% of the animals fail to remain on the rod.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for anticonvulsant drug screening and the logical relationship in structure-activity studies.

References

- 1. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]

Unveiling the Cytotoxic Potential of Novel 2,4-Piperidinedione Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cytotoxic activity of novel 2,4-piperidinedione compounds, a promising class of molecules in the landscape of anticancer drug discovery. The inherent structural versatility of the piperidine scaffold has positioned its derivatives as crucial components in a wide array of pharmaceuticals.[1][2] This document consolidates key quantitative data, detailed experimental methodologies, and outlines the primary signaling pathways through which these compounds exert their cytotoxic effects, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of novel this compound and related piperidone derivatives has been evaluated across a range of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) serves as a key metric for quantifying the potency of these compounds. The following tables summarize the reported cytotoxic activities.